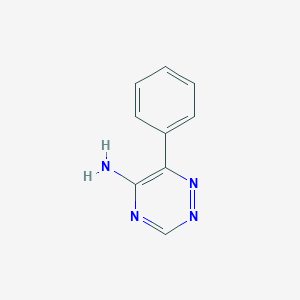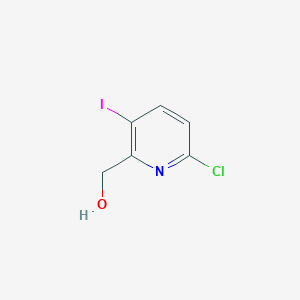![molecular formula C8H5FO3 B8755723 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8755723.png)
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of benzo[d][1,3]dioxole followed by formylation. The crude product is often purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 6-Fluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Fluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the aromatic ring .
類似化合物との比較
Similar Compounds
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
6-Chlorobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-Methylbenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its bromine, chlorine, or methyl analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it valuable in specific synthetic applications .
特性
分子式 |
C8H5FO3 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
6-fluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 |
InChIキー |
LOIJRUNLOIAQDI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamic acid, N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-, phenylmethyl ester](/img/structure/B8755704.png)





![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)
